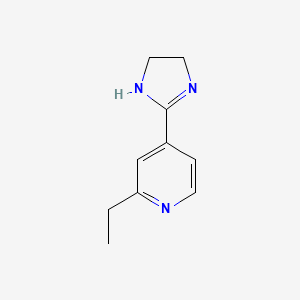

4-(4,5-dihydro-1H-imidazol-2-yl)-2-ethylpyridine

Description

4-(4,5-Dihydro-1H-imidazol-2-yl)-2-ethylpyridine is an imidazoline derivative characterized by a pyridine ring substituted at the 2-position with an ethyl group and at the 4-position with a dihydroimidazole moiety. This compound has garnered attention due to its diverse pharmacological activities. For example, SKI-356313, a derivative containing this core structure, exhibits potent antimicrobial activity against Mycobacterium tuberculosis (IC50 = 2.54 μM) and Gram-positive bacteria . Additionally, hypoglycemic activity has been observed in structurally related compounds such as DG-5128, which reduces blood glucose levels in diabetic models .

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

4-(4,5-dihydro-1H-imidazol-2-yl)-2-ethylpyridine |

InChI |

InChI=1S/C10H13N3/c1-2-9-7-8(3-4-11-9)10-12-5-6-13-10/h3-4,7H,2,5-6H2,1H3,(H,12,13) |

InChI Key |

VWJGLFVNUZCVMW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CC(=C1)C2=NCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dihydro-1H-imidazol-2-yl)-2-ethylpyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylpyridine with an imidazole precursor under specific conditions. For instance, the reaction may be carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide. The reaction mixture is typically heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dihydro-1H-imidazol-2-yl)-2-ethylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

4-(4,5-Dihydro-1H-imidazol-2-yl)-2-ethylpyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The compound can be used in the development of materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 4-(4,5-dihydro-1H-imidazol-2-yl)-2-ethylpyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Activities

Table 1: Key Pharmacological Profiles of Selected Imidazoline Derivatives

Key Observations :

- Antimicrobial vs. Hypoglycemic Activity : The ethylpyridine-imidazoline scaffold in SKI-356313 and DG-5128 demonstrates versatility. While SKI-356313 targets microbial DNA replication , DG-5128 modulates glucose metabolism, possibly via inhibition of adrenaline-induced platelet aggregation . The ethyl group in both compounds may enhance membrane permeability or target specificity.

- Role of Molecular Electrostatic Potentials (MEPs): Anti-leishmanial imidazolines (e.g., thieno[2,3-b]pyridine derivatives) show that intense negative MEP regions correlate with activity . Similar analyses for this compound could rationalize its antimicrobial efficacy.

Structural and Functional Differences

Table 2: Structural Modifications and Impact on Function

Key Insights :

- Ethyl vs. Aryl Substituents : The ethyl group in this compound likely reduces polarity compared to diarylpyridines (e.g., Compound 7), favoring microbial membrane penetration . Conversely, diarylpyridines exhibit stronger nucleic acid binding due to their dicationic nature .

- Anti-leishmanial Thienopyridines: The thieno[2,3-b]pyridine backbone in these analogs introduces aromaticity and planar geometry, which may enhance DNA/RNA target engagement compared to the pyridine-based structure of the target compound .

Biological Activity

4-(4,5-dihydro-1H-imidazol-2-yl)-2-ethylpyridine, with the CAS number 918903-31-8, is a compound of interest due to its potential biological activities, particularly in the context of parasitic infections and other therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3. Its structure features a pyridine ring substituted with a dihydro-imidazole moiety, which is believed to play a crucial role in its biological activity.

Anti-parasitic Activity

Recent studies have highlighted the compound's efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays demonstrated that certain derivatives of this compound exhibited significant growth inhibition of T. cruzi with effective concentrations (EC50) in the low micromolar range. Notably, one derivative showed an EC50 value of less than 100 nM without exhibiting cytotoxicity in human cell lines (HeLa) at concentrations above 50 μM .

Mechanism of Action

The mechanism underlying the anti-parasitic effects has been linked to the inhibition of cytochrome P450 enzyme CYP51, which is essential for sterol biosynthesis in T. cruzi. This inhibition was characterized by an IC50 value of 52 nM for one of the investigated compounds .

Antimicrobial Activity

In addition to its anti-parasitic properties, some studies suggest that derivatives of this compound may also exhibit antimicrobial activities. Research has indicated that similar imidazole-containing compounds can possess broad-spectrum antimicrobial effects, though specific data on this compound remains limited .

Research Findings and Case Studies

Q & A

Q. What are the established synthetic routes for 4-(4,5-dihydro-1H-imidazol-2-yl)-2-ethylpyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation or Schiff base formation. For example, cyclocondensation of 2-ethylpyridine-4-carbaldehyde with ethylenediamine under acidic conditions yields the imidazoline ring. Key parameters include:

- Temperature : Optimal yields (70–85%) are achieved at 80–100°C .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity by stabilizing intermediates .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .

Q. Table 1: Representative Synthetic Conditions

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Ethylpyridine-4-carbaldehyde | ZnCl₂ | DMF | 90 | 82 | |

| 2-Ethylpyridine-4-amine | HCl | Ethanol | 80 | 68 |

Q. How is the crystal structure of this compound characterized, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Data Collection : Use a Bruker SMART APEX II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Refinement : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are employed. Hydrogen atoms are placed geometrically and refined isotropically .

Validation : Check for R-factor convergence (e.g., R₁ < 0.05 for high-quality data) .

Q. Table 2: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P21/n | |

| a, b, c (Å) | 7.5006, 29.031, 7.9361 | |

| β (°) | 95.54 | |

| Z | 4 |

Q. How does hydrogen bonding influence the supramolecular assembly of this compound?

Methodological Answer: Intermolecular N–H⋯O/N hydrogen bonds form 3D networks. Graph-set analysis (e.g., R₂²(8) motifs) reveals chain and ring patterns. For example:

Q. What in vitro assays are used to screen its biological activity?

Methodological Answer:

- Antimicrobial : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus) .

- Antiparasitic : Anti-leishmanial assays (IC₅₀ = 12 µM against L. donovani promastigotes) .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HeLa) to confirm selectivity .

Advanced Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths vs. DFT) be resolved?

Methodological Answer:

Validate experimental data : Check for absorption/thermal motion errors using SADABS .

Compare with DFT : Optimize geometry at B3LYP/6-31G* level. Discrepancies > 0.02 Å suggest systematic errors .

Re-refine : Adjust displacement parameters or consider twinning (SHELXL TWIN command) .

Q. What strategies optimize synthetic protocols for scale-up without compromising yield?

Methodological Answer:

- Flow Chemistry : Continuous reactors reduce side reactions (residence time = 30 min) .

- Catalyst Recycling : Immobilize ZnCl₂ on silica gel; reuse for 5 cycles with <5% yield drop .

- Green Solvents : Switch to PEG-400, reducing waste (E-factor = 1.2 vs. 5.8 for DMF) .

Q. How can computational modeling predict intermolecular interactions for co-crystal design?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.